molecular formula C23H23N3O7S B11602105 (5Z)-5-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11602105
M. Wt: 485.5 g/mol
InChI Key: GGPGUPASUMIIGK-NVMNQCDNSA-N
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Description

The compound “(5Z)-5-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a synthetic organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a thiazolo-triazole precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the double bond in the benzylidene moiety, converting it to a single bond and forming a saturated derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, reduction could produce saturated derivatives, and substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

The compound exhibits a range of biological activities that are crucial for medicinal applications. Key findings include:

  • Anticancer Activity : Research indicates that thiazolo-triazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against different bacterial strains. It shows potential as an antibacterial agent due to its ability to disrupt bacterial cell membranes and inhibit growth .
  • Anti-inflammatory Effects : Inflammation-related diseases can benefit from compounds with anti-inflammatory properties. Studies suggest that thiazolo-triazole derivatives can modulate inflammatory pathways, offering therapeutic potential for conditions like arthritis and other inflammatory disorders .
  • Antioxidant Activity : The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related damage in cells. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a pivotal role .

Synthesis and Structural Characterization

The synthesis of (5Z)-5-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves several steps:

  • Starting Materials : The synthesis typically begins with readily available precursors like 3,4,5-trimethoxybenzaldehyde and appropriate thiazole derivatives.
  • Reaction Conditions : The reaction is carried out under controlled conditions (e.g., temperature and solvent choice) to ensure high yield and purity of the final product.
  • Characterization Techniques : Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Cancer Research : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : In another case study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition of bacterial growth, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of “(5Z)-5-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” would depend on its specific biological target. Generally, thiazolo-triazoles may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(3,4,5-trimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-(3,4,5-trimethoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of “(5Z)-5-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” lies in its multiple methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility, stability, and ability to interact with biological targets.

Biological Activity

The compound (5Z)-5-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo-triazole class of compounds known for their diverse biological activities. This article provides a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H17N3O5S
  • Molecular Weight : 403.47 g/mol
  • CAS Number : Not available in the current literature

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic potential against various cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects with IC50 values ranging from 1.38 to 3.21 μM in HepG2 liver cancer cells. This was comparable to established chemotherapeutics like podophyllotoxin .
  • Mechanism of Action : The cytotoxic effects are attributed to the inhibition of tubulin polymerization and induction of apoptosis. Specifically, flow cytometry analyses indicated that treated cells exhibited G2/M phase arrest and increased Annexin-V positivity .

Inhibition of Tubulin Polymerization

The compound has shown promising results in inhibiting tubulin assembly:

  • Inhibition Studies : Compounds derived from trimethoxybenzylidene scaffolds were found to disrupt microtubule dynamics similarly to known inhibitors such as colchicine .
  • Binding Affinity : Molecular docking studies indicated strong interactions with tubulin's active site, suggesting a mechanism involving direct binding to tubulin .

Study 1: Synthesis and Screening

A group synthesized several derivatives of the thiazolo-triazole scaffold and evaluated their biological activities:

  • Results : Among the synthesized compounds, those containing the trimethoxybenzylidene moiety exhibited significant cytotoxicity and tubulin inhibition .
  • Analysis Methodology : The compounds were screened using standard protocols from the National Cancer Institute (NCI), focusing on their ability to inhibit tumor cell proliferation .

Study 2: Molecular Docking and Structural Analysis

In-depth molecular docking studies were conducted to elucidate the binding interactions between the compound and its biological targets:

  • Findings : The docking scores suggested that the compound binds effectively to tubulin with multiple hydrogen bonds facilitating its inhibitory action .
  • Structural Insights : The structural analysis provided insights into how modifications in the benzylidene group could enhance biological activity.

Data Summary Table

Biological ActivityCell LineIC50 (μM)Mechanism of Action
CytotoxicityHepG21.38Inhibition of tubulin polymerization
CytotoxicityVarious Cancer Lines1.38 - 3.21Induction of apoptosis
Tubulin InhibitionN/AN/ADirect binding to tubulin

Properties

Molecular Formula

C23H23N3O7S

Molecular Weight

485.5 g/mol

IUPAC Name

(5Z)-2-(3,4,5-trimethoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O7S/c1-28-14-7-12(8-15(29-2)19(14)32-5)9-18-22(27)26-23(34-18)24-21(25-26)13-10-16(30-3)20(33-6)17(11-13)31-4/h7-11H,1-6H3/b18-9-

InChI Key

GGPGUPASUMIIGK-NVMNQCDNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2

Origin of Product

United States

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